![molecular formula C9H12N2O2S B13172759 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a chemical compound with a unique structure that includes a pyridine ring and a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of pyridine derivatives with thietane precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the reaction might be carried out in an inert atmosphere with a temperature range of 50-100°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Applications De Recherche Scientifique
3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thiolane-1,1-dione: Similar structure but with a thiolane ring instead of a thietane ring.
N-(3-pyridinylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide: Another related compound with a different ring structure.
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1,1-dioxo-N-(pyridin-3-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)6-9(7-14)11-5-8-2-1-3-10-4-8/h1-4,9,11H,5-7H2 |
Clé InChI |
SFCSCSNVFCKMKF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


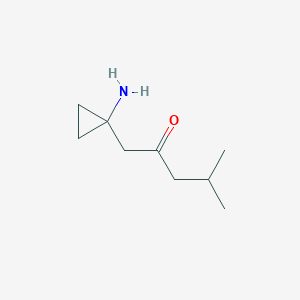
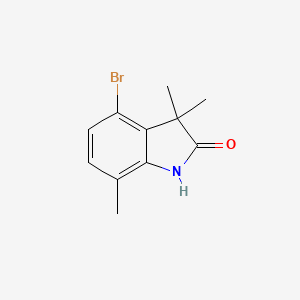
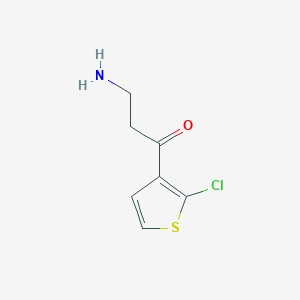
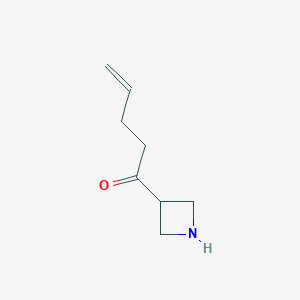
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
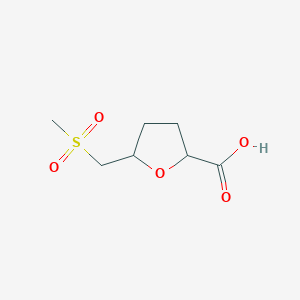
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
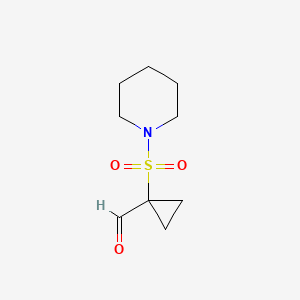
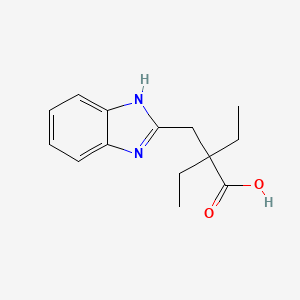
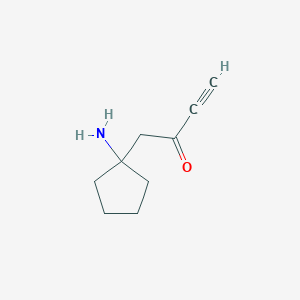
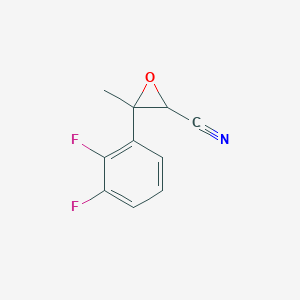

![(1R)-2-Methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13172773.png)
![[1-(Chloromethyl)cyclohexyl]benzene](/img/structure/B13172778.png)
